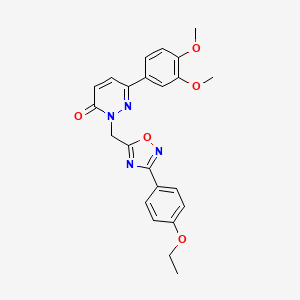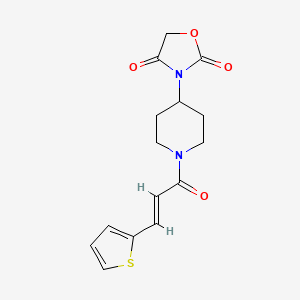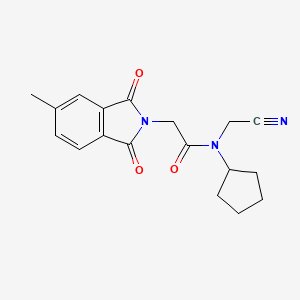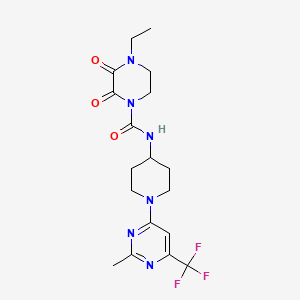![molecular formula C17H19N3O5S B2760327 N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide CAS No. 899956-10-6](/img/structure/B2760327.png)
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide, also known as DTZ323, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTZ323 belongs to the class of oxamide compounds and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide exerts its pharmacological effects by inhibiting the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide binds to the ATP-binding site of GSK-3β, thereby inhibiting its activity. This inhibition leads to the modulation of various downstream signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of several inflammatory diseases. N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has been found to inhibit the replication of several viruses, including the Zika virus and HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, the limitations of N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has shown promising results in various fields of medicine, and several future directions can be explored. N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide can be further studied for its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections. Additionally, the development of more soluble analogs of N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide can enhance its bioavailability and efficacy in vivo. N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide can also be studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where GSK-3β plays a crucial role in the pathogenesis.
Métodos De Síntesis
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide can be synthesized through a multistep process that involves the condensation of furan-2-carbaldehyde with 4-(2-aminoethyl)benzenesulfonamide to form the intermediate product. The intermediate product is further treated with thionyl chloride to obtain furan-2-ylmethyl N-(4-chlorobenzenesulfonyl)glycinate. The final product is obtained by reacting furan-2-ylmethyl N-(4-chlorobenzenesulfonyl)glycinate with 2-amino-4-(1,1-dioxo-thiazinan-2-yl)phenol in the presence of sodium bicarbonate.
Aplicaciones Científicas De Investigación
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has shown potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of several inflammatory diseases. N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has been found to inhibit the replication of several viruses, including the Zika virus and HIV-1.
Propiedades
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-16(18-12-15-4-3-10-25-15)17(22)19-13-5-7-14(8-6-13)20-9-1-2-11-26(20,23)24/h3-8,10H,1-2,9,11-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTIASNVNJUFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)
![6-Chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2760250.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)


![2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760257.png)
![4-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760258.png)
![2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide](/img/structure/B2760261.png)

